5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Overview
Description
5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a chemical compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core with a 3,4-dichlorophenylmethylamino substituent. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Scientific Research Applications
5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and its role in modulating GABA receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the 3,4-Dichlorophenylmethylamino Group: The 3,4-dichlorophenylmethylamino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzodiazepine core with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzodiazepine derivatives.
Mechanism of Action
The mechanism of action of 5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition. This results in the compound’s anxiolytic, sedative, and anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Primarily used for its anticonvulsant properties.
Uniqueness
5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the 3,4-dichlorophenylmethylamino group may influence its binding affinity and selectivity for different subtypes of GABA receptors, potentially leading to unique therapeutic effects.
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c15-10-3-1-8(5-11(10)16)7-17-9-2-4-12-13(6-9)19-14(20)18-12/h1-6,17H,7H2,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYPUHVRVVLWMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=CC3=C(C=C2)NC(=O)N3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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